![molecular formula CH2BCl5Si B14240802 Borane, dichloro[(trichlorosilyl)methyl]- CAS No. 404843-46-5](/img/structure/B14240802.png)
Borane, dichloro[(trichlorosilyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Borane, dichloro[(trichlorosilyl)methyl]- is a chemical compound that features a boron atom bonded to two chlorine atoms and a trichlorosilyl group attached to a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of borane, dichloro[(trichlorosilyl)methyl]- typically involves the reaction of boron trichloride with a suitable organosilicon compound under controlled conditions. One common method includes the use of a mercury glow discharge through boron trichloride gas in a quartz tube . This reaction is highly sensitive to moisture and requires an inert atmosphere to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The process often requires stringent control of temperature and pressure to optimize yield and minimize by-products.
化学反应分析
Types of Reactions: Borane, dichloro[(trichlorosilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other boron-containing species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of a catalyst, such as palladium, under mild conditions.
Major Products: The major products formed from these reactions include various boron-containing compounds, such as boronic acids, borates, and borohydrides, which have significant applications in organic synthesis and materials science .
科学研究应用
Borane, dichloro[(trichlorosilyl)methyl]- has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as imaging agents.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment due to its ability to form stable complexes with biomolecules.
作用机制
The mechanism by which borane, dichloro[(trichlorosilyl)methyl]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating the transfer of functional groups in organic reactions. The trichlorosilyl group enhances the compound’s reactivity by stabilizing the boron center and providing additional sites for chemical modification .
相似化合物的比较
Trichloro(dichloroboranylmethyl)silane: This compound is structurally similar but features different substituents on the boron atom.
Dichloromethylvinylsilane: Another related compound with a vinyl group instead of a trichlorosilyl group.
Uniqueness: Borane, dichloro[(trichlorosilyl)methyl]- is unique due to its combination of boron and silicon atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical transformations and material properties.
属性
CAS 编号 |
404843-46-5 |
|---|---|
分子式 |
CH2BCl5Si |
分子量 |
230.2 g/mol |
IUPAC 名称 |
trichloro(dichloroboranylmethyl)silane |
InChI |
InChI=1S/CH2BCl5Si/c3-2(4)1-8(5,6)7/h1H2 |
InChI 键 |
JXNOBGJSHBQLKS-UHFFFAOYSA-N |
规范 SMILES |
B(C[Si](Cl)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
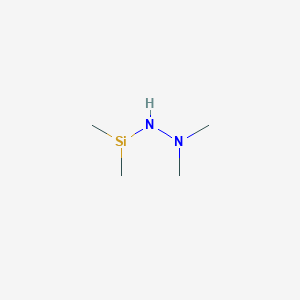

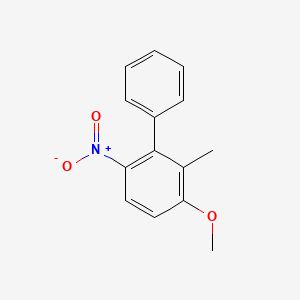


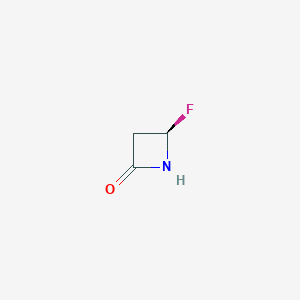
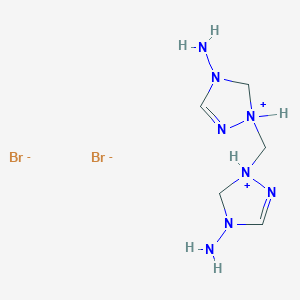

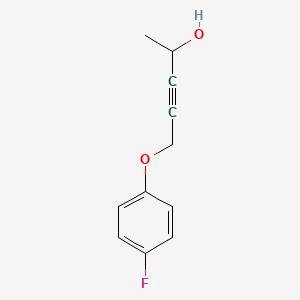
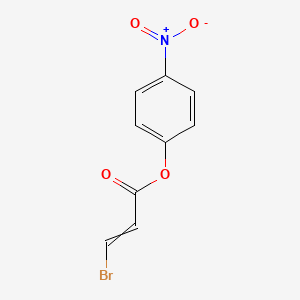
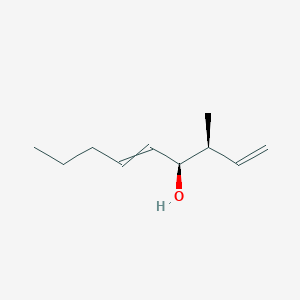
![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
